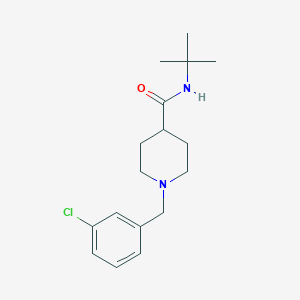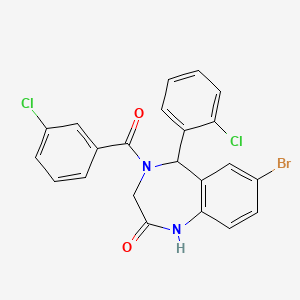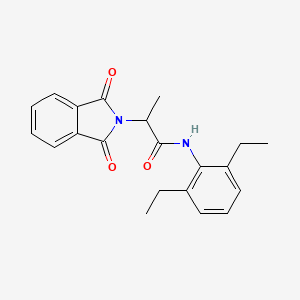
N-(tert-butyl)-1-(3-chlorobenzyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-1-(3-chlorobenzyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a piperidine-based compound that has been extensively studied due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(tert-butyl)-1-(3-chlorobenzyl)-4-piperidinecarboxamide is not fully understood. It is believed to act as a modulator of neurotransmitter systems in the brain, particularly the dopamine and glutamate systems. The compound has been shown to increase the levels of dopamine and glutamate in the brain, which can have beneficial effects on cognitive function and behavior.
Biochemical and Physiological Effects:
N-(tert-butyl)-1-(3-chlorobenzyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It can increase the levels of dopamine and glutamate in the brain, which can improve cognitive function and behavior. The compound has also been shown to have antioxidant and anti-inflammatory effects, which can protect against neuronal damage and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(tert-butyl)-1-(3-chlorobenzyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is easy to synthesize and can be obtained in good yield and purity. The compound has been extensively studied and its mechanism of action is well understood. However, there are some limitations to using N-(tert-butyl)-1-(3-chlorobenzyl)-4-piperidinecarboxamide in lab experiments. The compound is not very water-soluble, which can limit its use in certain experiments. It also has a short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of N-(tert-butyl)-1-(3-chlorobenzyl)-4-piperidinecarboxamide. One potential direction is to study its effects on other neurotransmitter systems in the brain, such as the serotonin and GABA systems. Another direction is to study the long-term effects of the compound in animal models of disease. Additionally, the compound could be modified to improve its water solubility and increase its half-life, which would make it more useful in lab experiments.
Conclusion:
N-(tert-butyl)-1-(3-chlorobenzyl)-4-piperidinecarboxamide is a piperidine-based compound that has shown promising results in scientific research. It has potential therapeutic applications in various diseases and has been extensively studied for its mechanism of action and biochemical and physiological effects. While there are some limitations to using the compound in lab experiments, there are several future directions for its study that could lead to new discoveries and potential therapies.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-1-(3-chlorobenzyl)-4-piperidinecarboxamide involves the reaction of 3-chlorobenzylamine with tert-butyl isocyanide in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields the desired product in good yield. The synthesis method has been optimized to obtain high purity and yield of the product.
Applications De Recherche Scientifique
N-(tert-butyl)-1-(3-chlorobenzyl)-4-piperidinecarboxamide has shown promising results in scientific research. It has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have antipsychotic effects in animal models of schizophrenia.
Propriétés
IUPAC Name |
N-tert-butyl-1-[(3-chlorophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O/c1-17(2,3)19-16(21)14-7-9-20(10-8-14)12-13-5-4-6-15(18)11-13/h4-6,11,14H,7-10,12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHKTKGXBZDUHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(CC1)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-(4-chlorophenyl)-2-[4-(dimethylamino)phenyl]-4-oxo-3-azetidinyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5070234.png)
![methyl 4-{[({1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)amino]methyl}benzoate](/img/structure/B5070241.png)
![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide](/img/structure/B5070242.png)


![N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5070256.png)
![N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5070266.png)
![ethyl 4-[(4-iodophenyl)amino]-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5070270.png)

![N-{5-[(cyclohexylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5070289.png)
amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5070296.png)

![N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5070305.png)